

# Core Technical Specifications: Artemisinin-13C-D3

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## Compound of Interest

Compound Name: Artemisinin-13C-D3

Cat. No.: B13863133

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For a SIL-IS to function effectively in Isotope Dilution Mass Spectrometry (IDMS), it must possess a mass shift sufficient to avoid interference from the natural isotopic envelope of the analyte (M+0, M+1, M+2).[1] **Artemisinin-13C-D3** provides a +4 Da mass shift (1 Da from C + 3 Da from three Deuteriums).

## Structural & Isotopic Configuration

- Analyte: Artemisinin (ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted">

)

- Labeled Analog: Artemisinin-

C-d

- Molecular Formula:

C

C

H

D

O

- Nominal Mass Shift: +4 Da relative to unlabeled Artemisinin (

283.15

287.18 for [M+H]

).

## Enrichment Level Standards

The "enrichment level" refers to the probability of the heavy isotope being present at the designated position.

Parameter	Specification	Technical Rationale
Chemical Purity		Ensures no interference from synthetic byproducts or degradation (e.g., Dihydroartemisinin).[1]
Isotopic Enrichment (C)		C enrichment is typically high (>99%) to minimize the M-1 contribution.
Isotopic Enrichment (D)		Deuterium incorporation is slightly lower due to H/D exchange potential during synthesis, but is required to prevent "isotopic leak" into the analyte channel.
Isotopic Purity (Overall)		The percentage of molecules containing at least the intended mass shift.
Unlabeled (M+0) Contribution		Critical: The amount of completely unlabeled drug must be negligible to prevent false positives in the analyte channel.

## Theoretical Mass Distribution & Isotopic Purity

Understanding the statistical distribution of isotopologues is vital for setting MS integration windows. We calculate this using polynomial expansion based on the enrichment levels.[2]

Assumption:

- 1x Carbon position enriched to 99%

C.[2]

- 3x Hydrogen positions enriched to 98% Deuterium (D).

The probability of the "perfect" labeled molecule (

C

D

) is:

Result: Only ~93.2% of the standard is the fully labeled +4 Da species. The remaining ~6.8% consists of isotopologues like

C

D

H

(+3 Da) or

C

D

(+3 Da).

Impact on Bioanalysis: The presence of +3 Da species does not interfere with the analyte (M+0). However, the presence of M+0 (unlabeled) species is the failure mode.

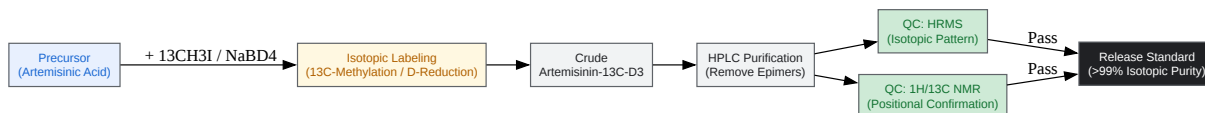
- Probability of M+0 (Unlabeled):

Conclusion: With these enrichment levels, the contribution to the unlabeled channel is statistically zero, validating the standard's integrity.[\[1\]](#)

## Synthesis & Quality Control Workflow

The synthesis of **Artemisinin-13C-D3** typically involves a semi-synthetic route starting from engineered precursors or late-stage functionalization to ensure label stability.[\[1\]](#)

## Diagram: Synthesis & QC Logic



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Caption: Workflow for the synthesis and quality control of **Artemisinin-13C-D3**, prioritizing isotopic verification via HRMS and NMR.

## Application Protocol: LC-MS/MS Quantification

This protocol describes the use of **Artemisinin-13C-D3** as an internal standard for plasma quantification, correcting for matrix effects and ionization variability.[1]

### Experimental Conditions

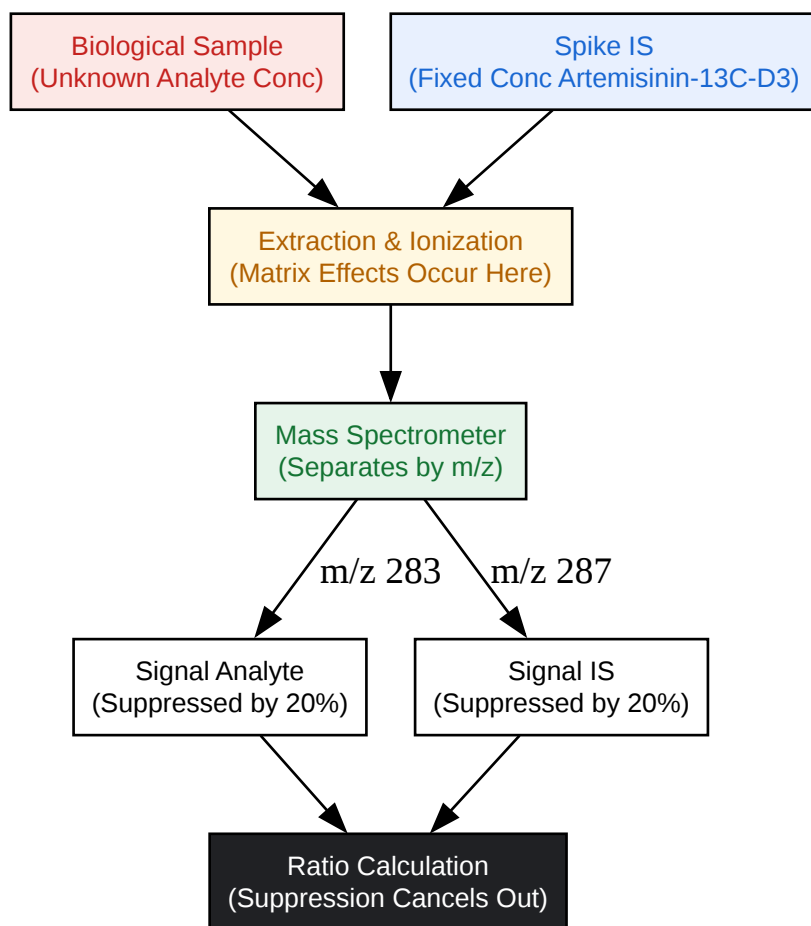
- Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).
- Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]
- MRM Transitions:
  - Analyte (Artemisinin):  
(Loss of -O-O- bridge/HCOOH).
  - IS (**Artemisinin-13C-D3**):  
(Maintains +4 shift in fragment).

### Step-by-Step Workflow

- Stock Preparation:
  - Dissolve 1 mg **Artemisinin-13C-D3** in 1 mL Acetonitrile (1 mg/mL).

- Note: Store at -20°C. Stable isotopes are chemically stable but artemisinin's endoperoxide bridge is thermally labile.[1]
- Working Solution (Spike):
  - Dilute Stock to 500 ng/mL in 50:50 ACN:Water.[1]
- Sample Processing (Protein Precipitation):
  - Aliquot 50  
  
L Plasma.[1][3]
  - Add 10  
  
L Artemisinin-13C-D3 Working Solution.
  - Add 200  
  
L Acetonitrile (precipitating agent).[4]
  - Vortex (1 min)  
  
Centrifuge (10 min, 10,000 rpm).
- Analysis:
  - Inject Supernatant.[1]
  - Monitor MRM channels.[1]
  - Calculate Ratio:

## Diagram: Isotope Dilution Logic



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Caption: The Isotope Dilution principle: Matrix effects (suppression/enhancement) affect both the analyte and the <sup>13</sup>C-D3 IS equally, allowing the ratio to remain accurate.

## References

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## Sources

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